5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid

Spirocyclic chemistry Regioisomerism Synthetic intermediate procurement

5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid (CAS 150543-61-6) is a synthetic, Boc-protected spirocyclic amino acid derivative belonging to the 5-azaspiro[2.4]heptane class of conformationally constrained proline analogs. With a molecular formula of C12H19NO4 and a molecular weight of 241.28 g/mol, this compound features a spiro-fused cyclopropane-pyrrolidine core bearing a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and a free carboxylic acid at the 1-position of the spiro system.

Molecular Formula C12H19NO4
Molecular Weight 241.287
CAS No. 150543-61-6
Cat. No. B2574317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid
CAS150543-61-6
Molecular FormulaC12H19NO4
Molecular Weight241.287
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CC2C(=O)O
InChIInChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-12(7-13)6-8(12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
InChIKeyQXRGGYBREHVBNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid (CAS 150543-61-6): A Boc-Protected Spirocyclic Proline Analog Building Block for Procurement Evaluation


5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid (CAS 150543-61-6) is a synthetic, Boc-protected spirocyclic amino acid derivative belonging to the 5-azaspiro[2.4]heptane class of conformationally constrained proline analogs . With a molecular formula of C12H19NO4 and a molecular weight of 241.28 g/mol, this compound features a spiro-fused cyclopropane-pyrrolidine core bearing a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and a free carboxylic acid at the 1-position of the spiro system . It is commercially available as a research chemical and synthetic building block, typically supplied as a solid with purity specifications ranging from 95% to 98% .

Why Generic Substitution of 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid with Other Spirocyclic Proline Analogs Fails


Within the 5-azaspiro[2.4]heptane scaffold family, the position of the carboxylic acid group (1-position vs. 6-position) and the stereochemical configuration fundamentally determine the compound's utility in downstream synthetic applications [1]. The closely related (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS 1129634-44-1) is a well-established chiral intermediate in the industrial synthesis of the antiviral drug ledipasvir, with its (S)-configuration and 6-carboxylic acid placement optimized for that specific route [2]. In contrast, 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid is supplied as a racemic mixture and has been categorized by multiple vendors as a 'Protein Degrader Building Block,' indicating a distinct and complementary application domain [3]. Substitution of one regioisomer for the other without experimental validation risks introducing incorrect stereochemistry, altering the spatial orientation of the carboxylic acid handle, and compromising the synthetic convergence of multi-step routes—particularly in PROTAC and targeted protein degradation (TPD) workflows where linker attachment geometry is critical .

Quantitative Evidence Guide: Head-to-Head Differentiation of 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid from Its Closest Analogs


Regioisomeric Differentiation: Carboxylic Acid at Position 1 vs. Position 6 Determines Synthetic Handle Orientation

The target compound places the free carboxylic acid at the 1-position of the spiro[2.4]heptane framework, directly on the cyclopropane ring, whereas the ledipasvir intermediate (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid places it at the 6-position on the pyrrolidine ring [1]. This positional difference is reflected in the predicted acid dissociation constant (pKa): the unprotected 5-azaspiro[2.4]heptane-6-carboxylic acid has a predicted pKa of 2.48±0.20, while the Boc-protected 6-carboxylic acid derivative has a predicted pKa of 4.04±0.20—a difference of approximately 1.56 log units attributable to the Boc group's electron-withdrawing effect and ring position . Although the pKa of the Boc-protected 1-carboxylic acid is not independently reported, the cyclopropane-ring attachment site is expected to further modulate acidity relative to the pyrrolidine-attached analog, influencing coupling efficiency in amidation and esterification reactions .

Spirocyclic chemistry Regioisomerism Synthetic intermediate procurement

Boc Protection Status: Orthogonal Protection Enables Sequential Deprotection Strategies Absent in Free Amine Analogues

The target compound carries a tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen, whereas 5-azaspiro[2.4]heptane-1-carboxylic acid hydrochloride (CAS 746577-57-1) is supplied as the unprotected free amine hydrochloride salt . The Boc group provides acid-labile orthogonal protection that is stable under basic and nucleophilic conditions but cleaved cleanly with trifluoroacetic acid (TFA) or HCl/dioxane [1]. The molecular weight difference is substantial: 241.28 g/mol for the Boc-protected form vs. 177.63 g/mol for the hydrochloride salt—a 63.65 g/mol (36%) increase that reflects the steric bulk and hydrophobic character imparted by the tert-butyl carbamate . The Boc-protected form has a predicted logP of approximately 0.49 compared to negative logP values typical of unprotected amino acid salts, indicating significantly higher organic solvent solubility and membrane permeability relevant to extraction and purification workflows .

Protecting group strategy Solid-phase peptide synthesis PROTAC linker chemistry

Stereochemical Differentiation: Racemic Mixture vs. Enantiomerically Pure (S)-6-Carboxylic Acid Analog

5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid is supplied without specified optical rotation, consistent with a racemic mixture . In contrast, the (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid used in ledipasvir synthesis is a single enantiomer with defined (S)-configuration at the 6-position, typically supplied with enantiomeric excess ≥99% and specific optical rotation reported [1]. The racemic nature of the target compound makes it suitable as a starting material for chiral resolution studies, as a racemic standard for analytical method development, or for applications where stereochemistry is not critical to the target interaction—such as certain PROTAC linker attachments where the spirocyclic core serves primarily as a conformational constraint rather than a chiral recognition element .

Stereochemistry Chiral resolution Racemic synthesis

Purity Specification and Quality Control Documentation: Vendor Comparison of Available Grades

Multiple vendors supply 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid at purity specifications ranging from 95% to NLT 98% . Synblock supplies the compound at NLT 98% purity with supporting documentation including MSDS, NMR, HPLC, and LC-MS analytical data . ChemScene supplies at ≥97% purity with storage at 4°C and shipping at room temperature . CymitQuimica (Apollo Scientific brand) supplies at 97% purity . ChemicalBook lists a 98% grade from a Chinese supplier (格列弗) stored at 2-8°C and categorized as pharmaceutical-grade intermediate (医药中间体) . In comparison, the (S)-6-carboxylic acid ledipasvir intermediate is more commonly available at ≥98% to ≥99% purity, reflecting its use in cGMP pharmaceutical manufacturing processes .

Quality control Vendor comparison Analytical certification

Application Domain Differentiation: Protein Degrader Building Block vs. Antiviral Intermediate

The target compound is explicitly categorized by multiple vendors as a 'Protein Degrader Building Block,' positioning it within the PROTAC and targeted protein degradation (TPD) research ecosystem [1]. CalpacLab lists this compound under its 'Protein Degrader Building Blocks' product family alongside other spirocyclic intermediates used for constructing bifunctional degraders [1]. In contrast, the 6-carboxylic acid regioisomer (both racemic and (S)-enantiomer forms) is predominantly documented in patent and primary literature as a key intermediate for the antiviral drug ledipasvir (Harvoni®), an NS5A inhibitor with picomolar potency (EC₅₀ = 34 pM against HCV GT1a, 4 pM against GT1b replicon) [2][3]. The target compound's 1-carboxylic acid attachment point places the carboxylate on the cyclopropane ring rather than the pyrrolidine ring, which alters the exit vector geometry in conjugates—a critical consideration for PROTAC linker design where the relative orientation of the E3 ligase ligand and the target protein ligand determines ternary complex formation and degradation efficiency [4].

PROTAC Targeted protein degradation Antiviral drug synthesis Ledipasvir

Application Scenarios for 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid Derived from Quantitative Differentiation Evidence


PROTAC Linker Attachment via Cyclopropane-Anchored Carboxylic Acid Handle for Exit Vector Diversification

In PROTAC development, the geometry of the linker attachment to the target-protein-binding ligand critically influences ternary complex formation and ubiquitination efficiency. The 1-carboxylic acid group on the cyclopropane ring of 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid provides a chemically accessible handle for amide or ester bond formation with a distinct spatial orientation compared to pyrrolidine-attached carboxylates [1]. After Boc deprotection under standard acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane), the free pyrrolidine nitrogen can be further functionalized to attach an E3 ligase ligand, while the cyclopropane carboxylate connects to the target protein ligand—yielding a bifunctional degrader with a unique exit vector geometry that is not accessible from the 6-carboxylic acid regioisomer [2]. This scenario is directly supported by the vendor classification of the compound as a 'Protein Degrader Building Block' .

Conformationally Constrained Spirocyclic Proline Mimetic for Peptide Backbone Rigidification Studies

The spiro[2.4]heptane core imposes significant conformational restriction compared to unconstrained proline, with the cyclopropane ring locking the φ and ψ dihedral angles into a narrow range [1]. The Boc-protected 1-carboxylic acid derivative can be incorporated into peptide chains via standard solid-phase peptide synthesis (SPPS) protocols following Boc-deprotection and activation of the carboxylic acid. The racemic nature of the compound makes it suitable for initial conformational scanning studies to assess the impact of spirocyclic constraint on peptide secondary structure and target binding affinity, before committing to enantioselective synthesis of the active stereoisomer [2]. The predicted logP of approximately 0.49 indicates adequate organic solvent compatibility for coupling reactions while maintaining sufficient aqueous solubility for biological assay .

Racemic Reference Standard for Chiral Analytical Method Development in Spirocyclic Amino Acid Quality Control

The racemic nature of 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid, combined with the availability of enantiomerically pure (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, enables its use as a racemic reference standard for developing chiral HPLC or SFC methods capable of resolving spirocyclic amino acid enantiomers [1]. Analytical laboratories supporting pharmaceutical development of spirocyclic drug candidates can use the racemic 1-carboxylic acid compound to validate column selectivity, establish retention time windows for both enantiomers, and determine limits of detection for the undesired enantiomer in enantiomerically enriched samples [2]. This application is not addressable with the enantiopure 6-carboxylic acid alone, which lacks the corresponding enantiomer for method development .

Synthetic Methodology Development for Spirocyclopropane-Functionalized Building Block Libraries

The 5-azaspiro[2.4]heptane scaffold bearing a Boc-protected nitrogen and a free carboxylic acid at the 1-position serves as a versatile platform for constructing libraries of spirocyclic building blocks through parallel derivatization of the carboxylic acid handle [1]. Amide coupling with diverse amine libraries, reduction to the primary alcohol, or conversion to activated esters (NHS, pentafluorophenyl) can be performed on the carboxylic acid while the Boc group remains intact, enabling a 'protect-and-diversify' strategy [2]. The commercial availability at 95-98% purity from multiple vendors ensures supply consistency for library production, while the racemic nature allows exploration of diverse chemical space without the cost premium of enantiomerically pure starting materials.

Quote Request

Request a Quote for 5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.